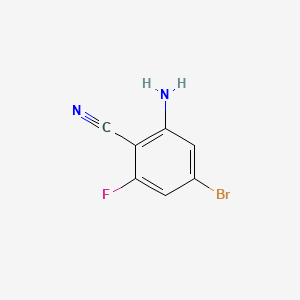

2-Amino-4-bromo-6-fluorobenzonitrile

Beschreibung

Significance of Halogenated Aminobenzonitriles as Versatile Synthetic Building Blocks

Halogenated aminobenzonitriles, the chemical class to which 2-Amino-4-bromo-6-fluorobenzonitrile belongs, are prized as exceptionally versatile building blocks in organic chemistry. uni-mainz.de Their utility stems from the presence of multiple, orthogonally reactive functional groups within a single, stable aromatic scaffold. The incorporation of different halogen atoms (e.g., fluorine and bromine) further enhances their synthetic potential. cymitquimica.com

The significance of these building blocks can be attributed to the specific roles of each functional group:

Amino Group (-NH₂): This group is a powerful directing group in electrophilic aromatic substitution and can be readily diazotized to introduce a wide array of other functionalities. It also serves as a key nucleophile and a site for building heterocyclic rings.

Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocycles. Its strong electron-withdrawing nature also significantly influences the reactivity of the aromatic ring. rsc.org

Halogen Atoms (-F, -Br): The halogen substituents are crucial for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are cornerstones of contemporary C-C and C-N bond formation. ekb.eg The differential reactivity between fluorine and bromine allows for selective, stepwise functionalization, providing precise control over the synthetic sequence. Fluorine, in particular, is often incorporated to modulate the physicochemical and biological properties of the final molecule, such as metabolic stability and binding affinity.

This combination of reactive sites allows for the systematic and controlled construction of complex molecular frameworks, making halogenated aminobenzonitriles indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. uni-mainz.dersc.org

The following table summarizes the synthetic utility of the functional groups present in a typical halogenated aminobenzonitrile.

| Functional Group | Type of Reactions | Potential Products/Applications |

| **Amino (-NH₂) ** | Diazotization, Acylation, N-Alkylation, Heterocycle formation | Diverse substituted aromatics, amides, secondary/tertiary amines, fused heterocyclic systems |

| Nitrile (-C≡N) | Hydrolysis, Reduction, Cycloaddition, Nucleophilic addition | Carboxylic acids, primary amines, tetrazoles, ketones |

| Bromo (-Br) | Palladium-catalyzed cross-coupling, Grignard formation, Lithiation | Biaryls, substituted anilines, aryl boronic esters, functionalized aromatics |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (if activated), Metabolic blocker | Ethers, thioethers, modulation of drug properties |

Research Trajectories and Future Perspectives for Advanced Chemical Intermediates

The development and application of advanced chemical intermediates like this compound are shaped by broader trends in organic synthesis and the chemical industry. The global market for chemical intermediates is projected to experience significant growth, driven by increasing demand from the pharmaceutical, agrochemical, and electronics sectors. marketbusinessinsights.commarketbusinessinsights.commarketpublishers.com This expansion is coupled with a strong push towards innovation and sustainability.

Future research trajectories are focused on several key areas:

Green and Sustainable Chemistry: There is a growing emphasis on developing synthetic routes that are more environmentally benign. nih.govresearchgate.net This includes the use of greener solvents, renewable feedstocks, and catalytic processes that minimize waste and energy consumption. For intermediates like halogenated benzonitriles, research is moving towards enzymatic halogenation and more efficient catalytic systems to improve the sustainability of their production. rsc.orgnih.gov

Process Intensification and Flow Chemistry: Continuous-flow manufacturing is replacing traditional batch processing, offering improved safety, efficiency, and scalability. prophecymarketinsights.com The synthesis of advanced intermediates is increasingly being adapted to flow chemistry protocols, allowing for precise control over reaction conditions and reducing production costs.

Integration of AI and Automation: Artificial intelligence and machine learning are revolutionizing synthetic planning and reaction optimization. ekb.egprophecymarketinsights.com These technologies can predict novel synthetic routes, optimize reaction yields, and accelerate the discovery and development of new, high-value intermediates.

Bio-based Intermediates: A significant trend is the shift from petroleum-based feedstocks to renewable, bio-based sources. marketbusinessinsights.com While aromatic intermediates are challenging to produce from biomass, ongoing research aims to develop viable bio-based pathways, which would represent a major step forward in sustainability for this class of compounds. marketbusinessinsights.com

The future of advanced chemical intermediates lies in creating more complex, functional, and sustainable molecules through innovative technologies. prophecymarketinsights.com Compounds like this compound will continue to be central to these efforts, serving as the critical starting points for the next generation of high-performance chemicals and pharmaceuticals. futuremarketinsights.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-bromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQCEWVIFALFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Bromo 6 Fluorobenzonitrile

Strategic Design of Retrosynthetic Pathways and Disconnection Approach

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available precursors. amazonaws.com For 2-Amino-4-bromo-6-fluorobenzonitrile, several disconnection points can be considered.

Key disconnections include:

C-NH2 bond: This disconnection suggests an aniline (B41778) precursor, which could be obtained through the reduction of a nitro group. This is a common and reliable transformation.

C-Br bond: This suggests a bromination reaction on an aminofluorobenzonitrile precursor. The directing effects of the existing amino and fluoro groups are crucial for achieving the correct isomer.

C-CN bond: This disconnection leads back to an aniline or aryl halide that can be converted to a nitrile, often via a Sandmeyer reaction or palladium-catalyzed cyanation.

Analyzing these possibilities, a logical forward synthesis often emerges from a readily available starting material, such as a substituted fluorobenzonitrile. The strategic introduction of the amino and bromo groups is then planned based on the principles of electrophilic aromatic substitution.

Multi-Step Synthesis Approaches from Commercial Precursors

The most common synthetic strategies involve a multi-step sequence starting from simpler, commercially available aromatic compounds.

A well-documented approach begins with precursors related to 2-fluorobenzonitrile. This pathway involves a sequence of functional group introductions and modifications to build the target molecule.

The synthesis can initiate with the nitration of a fluorobenzonitrile derivative. In this electrophilic aromatic substitution, the fluorine atom acts as an ortho-, para-director, while the nitrile group is a meta-director. The reaction is carefully controlled to favor the formation of the desired nitro-substituted isomer.

Nitration: The precursor is treated with a nitrating agent, such as nitric acid in a sulfuric acid medium, at low temperatures (e.g., -2 to 2 °C) to manage the reaction's regioselectivity and prevent side reactions.

Reduction: The resulting nitro group is then reduced to a primary amine. A common and effective method for this transformation is the use of iron powder with an acid catalyst, such as ammonium (B1175870) chloride, in an aqueous solution at elevated temperatures (85-100 °C). This step yields an aminofluorobenzonitrile intermediate.

With the amino group in place, the next step is the introduction of the bromine atom. The amino group is a strong activating ortho-, para-director, which heavily influences the position of the incoming electrophile. To achieve controlled, regioselective bromination and avoid over-bromination, a mild brominating agent is preferred.

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for the bromination of activated aromatic rings, such as anilines and phenols. organic-chemistry.orgmissouri.edu It serves as a source of electrophilic bromine (Br+) under acidic or radical conditions. wikipedia.orgnumberanalytics.com The reaction with the aminofluorobenzonitrile intermediate is typically performed in a suitable solvent, leading to the selective installation of the bromine atom at the 4-position (para to the strongly directing amino group).

The table below summarizes a typical reaction sequence starting from a fluorobenzonitrile precursor.

| Step | Reagents/Conditions | Temperature | Purpose |

| Nitration | Nitrating agent (e.g., HNO₃), H₂SO₄ | -2 to 2 °C | Introduces a nitro group regioselectively. |

| Nitro Reduction | Fe powder, NH₄Cl, water | 85 to 100 °C | Converts the nitro group to an amino group. |

| Bromination | N-Bromosuccinimide (NBS) | Varies | Introduces a bromine atom para to the amino group. organic-chemistry.org |

Diazotization is a powerful transformation in aromatic chemistry, where a primary aromatic amine is converted into a diazonium salt. organic-chemistry.org These salts are highly versatile intermediates that can be substituted with a wide range of functional groups. masterorganicchemistry.com

While the direct synthesis of this compound involves creating the amino group from a nitro precursor, diazotization reactions are crucial in alternative pathways or for synthesizing related precursors. For instance, a hypothetical route could involve a precursor with two amino groups. One of the amino groups could be selectively converted into a diazonium salt and subsequently replaced by a bromine atom via the Sandmeyer reaction, using a copper(I) bromide catalyst. masterorganicchemistry.com

The general process for diazotization involves treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (typically 0–5 °C) to form the diazonium salt. organic-chemistry.org This intermediate can then be used in various substitution reactions. While hydrolysis of a diazonium salt typically yields a phenol, other transformations like the Sandmeyer (introducing -Cl, -Br, -CN) or Schiemann (-F) reactions are more common for functional group interconversion in complex syntheses. organic-chemistry.orgmasterorganicchemistry.com

Beyond the linear sequence described above, other synthetic strategies can be employed to produce this compound.

Nucleophilic Aromatic Substitution: An alternative approach can start with a more highly halogenated precursor, such as 4-bromo-2,6-difluorobenzonitrile. In this case, the target compound can be formed through a nucleophilic aromatic substitution reaction. Treatment with ammonia (B1221849) or a protected amine source can selectively displace one of the fluorine atoms, typically the one at the 2-position, which is activated by the electron-withdrawing nitrile group. A similar strategy has been successfully used to synthesize 2-amino-4,6-difluorobenzonitrile (B70766) from 2,4,6-trifluorobenzonitrile. psu.edu

Palladium-Catalyzed Cyanation: Another route involves introducing the cyano group at a later stage of the synthesis. This can be achieved by starting with a suitable aniline precursor, such as 4-bromo-2-fluoroaniline. After protecting the amino group, a second bromination could be performed. The final key step would be a palladium-catalyzed cyanation, using a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) to convert one of the bromo-substituents into the desired nitrile. A similar method has been documented for the synthesis of 4-amino-2-fluorobenzonitrile (B1273240) from 4-bromo-3-fluoroaniline. chemicalbook.com

Suzuki-Miyaura Coupling: In more complex syntheses, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be used. This method could involve coupling a dihalogenated benzonitrile (B105546) with a boron-based reagent to indirectly install the amino group or another required substituent.

These alternative routes provide flexibility for chemists, allowing them to choose a synthetic pathway based on the availability and cost of starting materials, as well as the desired scale of the reaction.

Synthesis from o-Fluorobenzonitrile Derivatives

Optimization of Reaction Conditions and Parameters for Enhanced Yield and Selectivity

The efficient synthesis of this compound is contingent on the careful optimization of several reaction parameters. While specific research on the optimization of this particular compound's synthesis is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds, such as other substituted aminobenzonitriles. The primary goal of optimization is to maximize the yield of the desired product while minimizing the formation of impurities and side products.

Key parameters that are typically optimized in the synthesis of related aromatic amines include the choice of catalyst, solvent, temperature, reaction time, and the nature of the aminating agent. For instance, in nucleophilic aromatic substitution reactions to introduce an amino group, the reactivity of the starting material and the strength of the nucleophile are critical.

One plausible route for the synthesis of this compound involves the amination of a precursor such as 2,4-dibromo-6-fluorobenzonitrile. In such a reaction, achieving selective substitution of one bromine atom with an amino group is a significant challenge. The optimization of reaction conditions would be crucial to favor the desired isomer and prevent over-amination or reaction at other sites.

Table 1: Hypothetical Optimization of Reaction Parameters for the Amination of a Dihalo-fluorobenzonitrile Precursor

| Parameter | Variation | Observed Effect on Yield and Selectivity |

| Catalyst | None, Copper(I) salts, Palladium complexes | Copper(I) catalysts often enhance the rate and selectivity of nucleophilic aromatic substitution for halogens. Palladium complexes could also be effective but may lead to different selectivity. |

| Solvent | Toluene, DMF, DMSO, NMP | Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they can solvate the charged intermediates, thereby accelerating the reaction rate. |

| Temperature | 80°C, 100°C, 120°C, 140°C | Higher temperatures typically increase the reaction rate, but may also lead to the formation of more byproducts, thus decreasing selectivity. An optimal temperature must be determined experimentally. |

| Reaction Time | 4h, 8h, 12h, 24h | Sufficient reaction time is necessary for high conversion of the starting material. However, prolonged reaction times can lead to product degradation or the formation of undesired side products. |

| Aminating Agent | Ammonia, Aqueous Ammonia, Ammonium salts | The choice of aminating agent and its concentration can significantly influence the reaction outcome. Gaseous ammonia in a sealed reactor or a concentrated solution of aqueous ammonia are common choices. |

Detailed research findings would involve systematic variation of these parameters to identify the optimal conditions that provide the highest possible yield of this compound with the greatest purity.

Exploration of Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing. This involves considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and auxiliary substances.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. For aromatic substitutions, the use of high-boiling point polar aprotic solvents like DMF and DMSO is common but problematic due to their toxicity and difficulty in removal. Research into more benign solvent systems is an active area.

Catalysis: Employing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled, which reduces waste. For amination reactions, the development of highly active and selective catalysts that can operate under mild conditions is a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation or other alternative energy sources can sometimes accelerate reactions and reduce energy usage compared to conventional heating.

Waste Reduction: Designing syntheses to produce minimal waste. This includes selecting reactions that have high selectivity and yield, thus reducing the need for extensive purification steps that generate waste.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits |

| Solvent | DMF, DMSO, NMP | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity, easier disposal, potential for biodegradability. |

| Catalyst | Stoichiometric base | Heterogeneous catalyst, enzyme | Easier separation and recycling of the catalyst, milder reaction conditions. |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation, ultrasound | Faster reaction times, lower energy consumption, potentially higher yields. |

| Waste Management | Significant solvent and reagent waste | High atom economy reactions, catalyst recycling | Reduced environmental impact and disposal costs. |

This table presents potential green chemistry approaches based on general trends in sustainable synthesis, as specific applications to this compound are not widely documented.

The exploration of sustainable synthetic protocols for this compound is an ongoing endeavor. Future research will likely focus on the development of novel catalytic systems and the use of renewable feedstocks and greener reaction media to further enhance the sustainability of its production.

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Bromo 6 Fluorobenzonitrile

Nucleophilic Substitution Reactions of Halogen and Nitrile Groups

The benzene (B151609) ring of 2-amino-4-bromo-6-fluorobenzonitrile is substituted with three electron-withdrawing groups (F, Br, CN) and one electron-donating group (NH2). The halogens, particularly the fluorine atom, are susceptible to nucleophilic aromatic substitution (SNAr), a pathway facilitated by the presence of the strongly electron-withdrawing nitrile group. The bromine atom, in contrast, is more amenable to participating in metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an effective leaving group in these transformations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent. ambeed.comgoogle.com These reactions typically involve the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This pathway allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 position, demonstrating the utility of the bromine atom as a synthetic handle for molecular elaboration. ambeed.com

Table 1: Representative Cross-Coupling Reaction at the Bromine Center

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Amino-6-fluoro-4-(aryl/heteroaryl)benzonitrile |

The fluorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho- and para-positioned electron-withdrawing nitrile and bromine groups, respectively. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

A documented example of this reactivity is the substitution of the fluorine atom by an alkoxide. google.com In a reaction described in patent literature, this compound is treated with the sodium salt of an alcohol (formed in situ from the alcohol and a strong base like sodium hydride) to displace the fluoride (B91410) ion. google.com This specific transformation highlights the viability of the fluorine center as a site for introducing oxygen-based nucleophiles. google.com

Table 2: Example of Nucleophilic Substitution at the Fluorine Center google.com

| Nucleophile | Reagents | Solvent | Product |

| Allyl alkoxide | prop-2-en-1-ol, Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 2-(allyloxy)-6-amino-4-bromobenzonitrile |

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. While specific examples for this compound are not detailed in the provided search results, its reactivity can be inferred from the general chemistry of aromatic nitriles. The nitrile carbon is electrophilic and can be attacked by nucleophiles, typically after activation.

Probable transformation pathways include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-amino-4-bromo-6-fluorobenzoic acid) via an intermediate amide.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield (2-amino-4-bromo-6-fluorophenyl)methanamine.

Cycloaddition: The nitrile group can participate in cycloaddition reactions with reagents like azides to form tetrazole rings.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The feasibility and regioselectivity of this reaction on this compound are determined by the combined electronic effects of the existing substituents.

The substituents can be classified by their activating/deactivating and directing effects:

-NH₂ (Amino): Strongly activating, ortho-, para-director.

-F (Fluoro): Deactivating, ortho-, para-director.

-Br (Bromo): Deactivating, ortho-, para-director.

-CN (Nitrile): Strongly deactivating, meta-director.

The powerful activating and ortho-, para-directing influence of the amino group is the dominant factor. The positions ortho to the amino group are C3 (occupied by -CN) and C5 (unoccupied). The position para to the amino group is also C5. Therefore, the C5 position is strongly activated by the amino group and is the most probable site for electrophilic attack. The deactivating effects of the halogens and the nitrile group would necessitate relatively strong reaction conditions, but the regioselectivity is expected to be high for the C5 position.

Oxidation and Reduction Pathways of Functional Groups

The primary amino group (-NH₂) is a reactive site that can be readily modified. googleapis.com Common transformations include acylation, alkylation, and diazotization. In the context of building complex molecules, the amino group, often in concert with the adjacent nitrile group, is used to construct heterocyclic ring systems. google.com

Patent literature provides examples of such transformations:

Reaction with Formic Acid: Treatment of this compound with a mixture of formic acid and sulfuric acid at elevated temperatures leads to modification of the amino group, likely through formylation to yield N-(4-bromo-2-cyano-3-fluorophenyl)formamide, which can be a precursor to cyclized products. googleapis.com

Quinazoline (B50416) Synthesis: The amino group can react with reagents like triethyl orthoformate in the presence of an ammonia (B1221849) source (ammonium acetate) to form a quinazoline ring system. google.com This reaction involves the initial formation of an intermediate from the amino group, which then undergoes intramolecular cyclization with the nitrile group. google.com

Protecting the amino group is also a common strategy in multi-step syntheses to prevent unwanted side reactions. google.com Standard protecting groups like tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) can be introduced via reaction with the corresponding acylating agents. google.com

Table 3: Documented Transformations of the Amino Group

| Reagents | Conditions | Product Type | Ref. |

| Formic acid, Sulfuric acid | 100 °C | Formylated derivative / Cyclized product | googleapis.com |

| Triethyl orthoformate, Ammonium (B1175870) acetate (B1210297) | Ethanol, 110 °C | 7-Bromo-5-fluoroquinazolin-4-amine | google.com |

Reduction and Hydrolysis of the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can be transformed into either an amine or a carboxylic acid derivative through reduction or hydrolysis, respectively.

Reduction: The reduction of the nitrile group to a primary amine furnishes 2-amino-4-bromo-6-fluorobenzylamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). Alternative reagents include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, often under pressure. The resulting benzylamine (B48309) is a key intermediate for the synthesis of various nitrogen-containing compounds.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2-amino-4-bromo-6-fluorobenzoic acid) under either acidic or basic conditions. Acid-catalyzed hydrolysis often employs strong acids like sulfuric acid or hydrochloric acid with heating. Base-catalyzed hydrolysis typically utilizes aqueous sodium or potassium hydroxide, followed by acidification to protonate the carboxylate salt. The hydrolysis can also be stopped at the intermediate amide stage (2-amino-4-bromo-6-fluorobenzamide) by using milder conditions, for example, controlled acid or base treatment, or by using specific catalysts.

| Transformation | Product | Reagents and Conditions |

| Reduction | 2-Amino-4-bromo-6-fluorobenzylamine | LiAlH₄ in THF; or H₂, Raney Ni |

| Hydrolysis (to acid) | 2-Amino-4-bromo-6-fluorobenzoic acid | H₂SO₄ (aq), heat; or NaOH (aq), then H₃O⁺ |

| Hydrolysis (to amide) | 2-Amino-4-bromo-6-fluorobenzamide | Mild H⁺ or OH⁻; specific catalysts |

Transition-Metal-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. In the case of this compound, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, vinyl, or alkyl groups from the corresponding boronic acid or boronic ester. This reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate, potassium phosphate (B84403), or cesium carbonate. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the amino and nitrile moieties present in the substrate.

| Coupling Partner (R-B(OH)₂) | Product | Typical Catalyst and Base |

| Phenylboronic acid | 2-Amino-6-fluoro-4-phenylbenzonitrile | Pd(PPh₃)₄, Na₂CO₃ |

| 3-Pyridinylboronic acid | 2-Amino-6-fluoro-4-(pyridin-3-yl)benzonitrile | Pd(OAc)₂, SPhos, K₃PO₄ |

| Vinylboronic acid | 2-Amino-6-fluoro-4-vinylbenzonitrile | PdCl₂(dppf), Cs₂CO₃ |

Beyond the Suzuki-Miyaura coupling, this compound can participate in several other important cross-coupling reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This allows for the introduction of a variety of substituted amino groups at the 4-position of the benzonitrile (B105546) ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes. It is a powerful method for the synthesis of arylalkynes.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond and the synthesis of substituted styrenes or other vinylarenes.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the aryl bromide, catalyzed by palladium. It offers an alternative to the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.

Cyclization Reactions Leading to Novel Heterocyclic Compounds

The ortho-disposition of the amino and nitrile groups in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions often lead to the formation of pharmacologically relevant scaffolds.

One of the most common applications is the synthesis of quinazolines . For instance, reaction with a one-carbon synthon, such as formic acid or an orthoester, can lead to the formation of a 4-aminoquinazoline ring system. The reaction typically proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization.

Furthermore, the amino group can react with various electrophiles to form intermediates that subsequently cyclize. For example, reaction with an isothiocyanate can lead to the formation of a thiourea, which can then be cyclized to form a quinazolinethione . Similarly, reaction with a β-ketoester can afford intermediates that cyclize to form substituted quinolines, although this is a less common pathway for aminobenzonitriles compared to amino ketones or aldehydes.

The bromine and fluorine substituents on the benzonitrile ring can influence the reactivity and regioselectivity of these cyclization reactions and can be retained in the final heterocyclic product for further functionalization.

| Reagent(s) | Resulting Heterocycle |

| Formic acid / Triethyl orthoformate | 4-Amino-6-bromo-8-fluoroquinazoline |

| Carbon disulfide | 6-Bromo-8-fluoro-2-mercaptoquinazolin-4-amine |

| Isothiocyanates (R-NCS) | N-Substituted 6-bromo-8-fluoro-4-aminobenzo[d]pyrimidine-2(1H)-thiones |

| Guanidine | 2,4-Diamino-6-bromo-8-fluoroquinazoline |

Mechanistic Insights into Competing Reaction Pathways

The multifunctional nature of this compound can lead to competing reaction pathways, the outcome of which is often dictated by the reaction conditions, reagents, and the inherent electronic and steric properties of the substrate.

In transition-metal-catalyzed coupling reactions, the primary competition is between the desired cross-coupling at the C-Br bond and potential side reactions involving the amino or nitrile groups. For instance, under certain conditions, the amino group could potentially coordinate to the metal center, inhibiting the catalytic cycle. However, the use of appropriate ligands can often mitigate this issue. In reactions like the Buchwald-Hartwig amination, self-coupling or reaction with the amino group of another molecule of the substrate is a potential side reaction that needs to be controlled.

During cyclization reactions, the regioselectivity can be a key consideration, especially when using unsymmetrical reagents. The electronic effects of the fluorine and bromine substituents play a crucial role in directing the cyclization. The electron-withdrawing nature of the fluorine and nitrile groups can influence the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.

Steric hindrance from the ortho-fluorine atom can also influence the approach of reagents and the conformation of reaction intermediates, thereby affecting the reaction rates and product distributions. For example, in Suzuki-Miyaura couplings, bulky boronic acids might react slower due to steric clash with the fluorine atom.

Understanding these competing pathways and the factors that control them is essential for the rational design of synthetic routes utilizing this compound to achieve the desired products in high yield and selectivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the definitive assignment of the structure of 2-Amino-4-bromo-6-fluorobenzonitrile.

In the ¹H NMR spectrum of this compound, the aromatic region is of primary interest. The benzene (B151609) ring contains two protons, H-3 and H-5. The chemical shifts and splitting patterns of these protons are influenced by the surrounding substituents: the amino (-NH₂), bromo (-Br), fluoro (-F), and cyano (-CN) groups.

The electron-donating amino group and the electron-withdrawing halogen and cyano groups create distinct electronic environments for the two aromatic protons. The proton at the C-5 position, situated between the bromine and fluorine atoms, is expected to resonate at a different frequency than the proton at the C-3 position, which is adjacent to the amino group.

Furthermore, these two protons will exhibit spin-spin coupling. Specifically, the proton at C-3 will be split by the adjacent fluorine atom at C-6, resulting in a doublet. The proton at C-5 will be split by the same fluorine atom, also appearing as a doublet, but with a different coupling constant (J-value) due to the different number of bonds separating them. The amino group protons (-NH₂) would typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.8 - 7.2 | Doublet (d) | ~2-4 Hz (⁴JH-F) |

| H-5 | 7.3 - 7.7 | Doublet (d) | ~7-9 Hz (³JH-F) |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups.

The carbon atom attached to the fluorine (C-6) will show a large C-F coupling constant, appearing as a doublet. The carbons adjacent to the fluorine (C-1 and C-5) will also exhibit smaller C-F couplings. The chemical shifts of the carbons bonded to the electron-withdrawing bromine (C-4) and cyano (C-1) groups are shifted downfield, while the carbon attached to the electron-donating amino group (C-2) is shifted upfield. The nitrile carbon (C≡N) typically appears in the 115-120 ppm range. This distinct pattern of chemical shifts and C-F couplings allows for the unambiguous confirmation of the 1,2,4,6-substitution pattern on the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-1 (C-CN) | 95 - 105 | Doublet |

| C-2 (C-NH₂) | 145 - 155 | Doublet |

| C-3 | 110 - 120 | Singlet |

| C-4 (C-Br) | 115 - 125 | Doublet |

| C-5 | 130 - 140 | Doublet |

| C-6 (C-F) | 155 - 165 | Doublet (large ¹JC-F) |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, sharp signals are typically observed. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift of this fluorine signal is indicative of its local electronic environment. The position of the signal will be influenced by the ortho-amino and meta-bromo substituents. More importantly, the signal will be split into a doublet of doublets (dd) due to coupling with the two aromatic protons at the H-3 and H-5 positions, providing further confirmation of the molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental formula of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula. For this compound (C₇H₄BrFN₂), the calculated monoisotopic mass is 213.95419 Da. nih.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would serve as definitive evidence for the compound's elemental composition.

Table 3: Molecular Weight Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrFN₂ | N/A |

| Average Molecular Weight | 215.02 g/mol | PubChem nih.gov |

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately a 1:1 ratio). ossila.com

This results in two molecular ion peaks in the mass spectrum that are separated by 2 m/z units and have almost equal intensity. For this compound, this would manifest as two peaks, one for [C₇H₄⁷⁹BrFN₂]⁺ and another for [C₇H₄⁸¹BrFN₂]⁺. The observation of this distinct "M" and "M+2" pattern with a roughly 1:1 intensity ratio is a hallmark signature that confirms the presence of a single bromine atom within the molecule. ossila.com

Vibrational Spectroscopy for Functional Group and Molecular Vibrational Mode Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the molecular vibrations of this compound. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the molecule's structural backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy (C≡N and NH₂ Stretches)

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within this compound, particularly the nitrile (C≡N) and amino (NH₂) groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of these bonds.

The nitrile group (C≡N) exhibits a strong, sharp absorption band in a relatively clean region of the spectrum, making it easily identifiable. For substituted benzonitriles, this stretching vibration typically appears in the range of 2220-2240 cm⁻¹. In a closely related molecule, 2-amino-4-chlorobenzonitrile, the C≡N stretch is observed at 2211 cm⁻¹. analis.com.my

The amino group (NH₂) gives rise to two distinct stretching vibrations: a symmetric and an asymmetric stretch. These typically appear in the 3300-3500 cm⁻¹ region. researchgate.net For 2-amino-4-chlorobenzonitrile, the asymmetric and symmetric NH stretching bands were identified at 3452 cm⁻¹ and 3363 cm⁻¹, respectively. analis.com.my The presence of these distinct peaks confirms the primary amine functionality. The positions of these bands can be influenced by hydrogen bonding and the electronic effects of the substituents on the aromatic ring.

Table 1: Characteristic FTIR Vibrational Frequencies for Functional Groups in Substituted Aminobenzonitriles

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Data (2-amino-4-chlorobenzonitrile) analis.com.my |

|---|---|---|---|

| Amino (NH₂) | Asymmetric Stretch | 3400 - 3500 | 3452 cm⁻¹ |

| Amino (NH₂) | Symmetric Stretch | 3300 - 3400 | 3363 cm⁻¹ |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy serves as a complementary technique to FTIR for vibrational analysis. It relies on the inelastic scattering of monochromatic light from a laser source. While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.

For this compound, the C≡N stretch is also Raman active and typically appears as a strong band. In the FT-Raman spectrum of the analogue 2-amino-4-chlorobenzonitrile, this peak was recorded at 2224 cm⁻¹. researchgate.net The Raman spectra of substituted benzene derivatives are often simpler than their IR counterparts in certain regions, which can be advantageous for analysis. s-a-s.org The vibrations of the phenyl ring and substituent-sensitive bands provide a detailed fingerprint of the molecule, allowing for structural confirmation. s-a-s.orgresearchgate.net The analysis of these spectra, often supported by Density Functional Theory (DFT) calculations, allows for precise assignment of the observed vibrational modes. researchgate.net

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A typical HPLC setup for this analysis would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the analyte exhibits strong absorbance, which is expected for an aromatic compound. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. analyticaltoxicology.com Given the structure of this compound, it should have sufficient volatility for GC analysis, particularly with temperature programming. libretexts.org In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. libretexts.org

For halogenated compounds, specialized detectors can offer high selectivity and sensitivity. A halogen-specific detector (XSD) or an electron capture detector (ECD) would be particularly effective for analyzing this molecule due to the presence of bromine and fluorine. nih.gov The XSD is highly selective for halogenated compounds and produces clean chromatograms with stable baselines, allowing for low detection limits. nih.gov Coupling GC with a mass spectrometer (GC-MS) provides the highest level of confidence in peak identification by furnishing both retention time data and mass spectral information, which can be used to confirm the molecular weight and fragmentation pattern of the compound and any impurities. libretexts.org

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond standard vibrational spectroscopy and chromatography, other advanced techniques can provide a more complete picture of the compound's structure and properties.

One such technique is the hyphenation of comprehensive two-dimensional gas chromatography (GCxGC) with mass spectrometry (GCxGC-MS). This method offers significantly enhanced separation power and sensitivity, which is ideal for resolving complex mixtures and detecting trace-level impurities that might not be visible with conventional GC-MS. unito.it Furthermore, preparative GC can be combined with Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This involves collecting the fractions as they elute from the GC column and then analyzing them by NMR to definitively elucidate the structure of unknown impurities or isomers. nih.gov For absolute structural confirmation, single-crystal X-ray crystallography can be employed if a suitable crystal can be grown. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, as has been demonstrated for the related compound 2-amino-4-chlorobenzonitrile. analis.com.my

Capillary Electrophoresis (CZE)

Capillary Electrophoresis is a high-resolution separation technique that relies on the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. For this compound, CZE is an invaluable tool for assessing its purity. The primary amino group on the aromatic ring allows for protonation in an acidic buffer, rendering the molecule cationic and suitable for CZE analysis. ital.sp.gov.brnih.gov

The separation is typically carried out in a background electrolyte (BGE) such as a formic acid or phosphate (B84403) buffer at a low pH to ensure full ionization of the analyte. ital.sp.gov.brnih.gov The sample is introduced into the capillary, and upon the application of a high voltage, the cationic this compound migrates towards the cathode. Its velocity is determined by its electrophoretic mobility and the electroosmotic flow within the capillary. Impurities, which may possess different charge-to-size ratios, will migrate at different velocities, resulting in their separation from the main compound. Detection is often achieved using a UV detector, as the aromatic nature of the compound allows for strong absorbance.

The purity of a sample of this compound can be determined by the resulting electropherogram. A single, sharp peak at a specific migration time would indicate a high degree of purity. The presence of additional peaks would signify impurities, and their relative concentrations can be estimated from their peak areas.

Table 1: Hypothetical CZE Purity Analysis of this compound

| Analyte | Migration Time (min) | Peak Area (%) | Purity Assessment |

|---|---|---|---|

| This compound | 5.2 | 99.8 | High Purity |

| Impurity A | 4.8 | 0.15 | Trace Impurity |

| Impurity B | 6.1 | 0.05 | Trace Impurity |

UV-Vis Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry is a powerful technique for probing the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org These absorptions correspond to the excitation of electrons from lower energy molecular orbitals (π and n) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to display absorptions characteristic of a substituted benzene ring. The presence of the amino (-NH2), bromo (-Br), fluoro (-F), and cyano (-CN) groups influences the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). up.ac.za The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the benzene ring.

Typically, aromatic compounds exhibit two primary absorption bands: a strong E-band (for "ethylenic") at shorter wavelengths (around 200-230 nm) and a weaker B-band (for "benzenoid") at longer wavelengths (around 250-280 nm), which arises from symmetry-forbidden transitions. up.ac.za The presence of the lone pair of electrons on the nitrogen of the amino group can also give rise to n→π* transitions.

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~215 | ~25,000 | π → π* (E-band) |

| ~275 | ~8,000 | π → π* (B-band) |

| ~320 | ~2,000 | n → π* |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to confirm the empirical formula and, in conjunction with molecular weight data, the molecular formula. For this compound, the molecular formula is C7H4BrFN2. nih.gov

The analysis is typically performed using a combustion method. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and quantified. The amounts of these products are used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. Halogens, such as bromine and fluorine, are determined by separate methods, often involving combustion followed by ion chromatography. researchgate.net

Table 3: Elemental Analysis Data for this compound (C7H4BrFN2)

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 39.10 | 39.05 |

| Hydrogen (H) | 1.87 | 1.90 |

| Nitrogen (N) | 13.03 | 12.98 |

| Bromine (Br) | 37.16 | 37.21 |

| Fluorine (F) | 8.84 | 8.86 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For 2-Amino-4-bromo-6-fluorobenzonitrile, calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), can predict key structural parameters. analis.com.myresearchgate.net These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy state, which corresponds to the equilibrium geometry of the molecule.

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, the C-Br, C-F, C-N (of the nitrile), and C-NH2 bonds will have specific calculated lengths. The planarity of the benzene (B151609) ring and the orientation of the amino and cyano groups relative to the ring are also determined. In similar aromatic compounds, theoretical bond lengths for C-C in the ring typically fall between 1.38 Å and 1.42 Å. researchgate.net The C≡N bond length is expected to be approximately 1.16 Å. analis.com.my

Electronic structure analysis, derived from DFT, offers insights into the distribution of electrons. Properties such as Mulliken atomic charges reveal the partial positive or negative charge on each atom, indicating the effects of electron-withdrawing (fluoro, bromo, cyano) and electron-donating (amino) groups on the aromatic ring.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative, based on typical values for similar structures calculated with DFT/B3LYP methods.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-F | 1.345 | C1-C6-F | 118.5 |

| C-NH2 | 1.370 | C1-C2-NH2 | 121.0 |

| C-Br | 1.890 | C3-C4-Br | 119.0 |

| C-CN | 1.440 | C5-C6-C1 | 122.0 |

Quantum Mechanical Studies of Reaction Potential Energy Surfaces and Transition States

Quantum mechanical methods are crucial for mapping the energy landscape of a chemical reaction. A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. nih.gov For this compound, studying its potential reactions, such as nucleophilic substitution or electrophilic attack, involves calculating the PES.

These studies identify the lowest energy pathways from reactants to products. Key points on the PES include local minima, which represent stable reactants, intermediates, and products, and saddle points, which correspond to transition states—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining reaction rates. Such studies can reveal, for example, how the electronic influence of the fluorine, bromine, and amino groups affects the activation barriers for reactions at different sites on the molecule.

Natural Bond Orbital (NBO) Analysis for Understanding Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. wikipedia.orgfaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

For this compound, NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net A key finding from such analysis is often the delocalization of the lone pair electrons from the nitrogen of the amino group (donor) into the antibonding π* orbitals of the benzene ring (acceptor). Similarly, interactions involving the lone pairs on the fluorine and bromine atoms and the π system of the ring can be evaluated. The magnitude of the stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their importance. researchgate.net

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound (Note: This table represents typical interactions and stabilization energies found in similar molecules.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C1-C6) | 45.5 | p-π* conjugation |

| LP (F) | σ* (C5-C6) | 5.2 | Lone Pair - Antibond |

| π (C3-C4) | π* (C5-C6) | 18.0 | π-π* delocalization |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different charge potential: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential. researchgate.net

For this compound, the MEP map would likely show a region of strong negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair electrons. The region around the amino group's nitrogen would also be negative, though potentially modulated by its interaction with the ring. The hydrogen atoms of the amino group and the area opposite the C-F and C-Br bonds on the ring would likely show positive potential, indicating sites for potential nucleophilic interaction.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics.

Theoretical vibrational frequencies can be calculated using DFT. These calculations produce a set of harmonic frequencies corresponding to the normal modes of vibration of the molecule. ijtsrd.comnih.gov Because the calculations assume a harmonic potential and are performed on an isolated molecule in the gas phase, the calculated frequencies are often systematically higher than those observed experimentally in solid or liquid phases. ijtsrd.com To improve agreement, these theoretical frequencies are typically multiplied by a scaling factor. nih.gov

The calculated infrared (IR) intensities and Raman activities can be used to generate theoretical IR and Raman spectra. researchgate.net By comparing the scaled theoretical spectra with experimental FT-IR and FT-Raman spectra, each experimental band can be assigned to a specific vibrational mode (e.g., C-H stretch, N-H bend, C≡N stretch).

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: Experimental values are hypothetical. Theoretical values are typical for DFT/B3LYP calculations and are scaled.)

| Vibrational Mode | Theoretical (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H asymmetric stretch | 3480 | 3485 |

| N-H symmetric stretch | 3390 | 3395 |

| C-H stretch | 3070 | 3075 |

| C≡N stretch | 2230 | 2232 |

| N-H scissoring | 1625 | 1620 |

| C=C ring stretch | 1580 | 1578 |

| C-F stretch | 1250 | 1248 |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating ¹H and ¹³C NMR chemical shifts.

The calculations provide theoretical chemical shifts for each nucleus in the molecule. These values are often calculated relative to a standard reference compound, such as Tetramethylsilane (TMS), and can be directly compared with experimental NMR data. researchgate.net This comparison helps in the assignment of peaks in the experimental spectrum and validates the computed molecular structure. Discrepancies between calculated and experimental shifts can point to specific electronic or conformational effects not fully captured by the theoretical model.

Investigation of Electronic Transitions and Molecular Orbital Energy Gaps

The electronic properties of a molecule, such as its electronic transitions and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity, stability, and spectroscopic behavior. These parameters are often investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

For related aminobenzonitrile derivatives, studies have shown that the HOMO is typically localized over the benzene ring and the amino group, which act as electron-donating moieties. The LUMO, conversely, is often centered on the electron-withdrawing nitrile group and the benzene ring. This distribution indicates that the primary electronic transition is a π → π* type, involving a charge transfer from the amino group and the aromatic ring to the nitrile group.

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For instance, in a study of 2-amino-4-chlorobenzonitrile, the HOMO-LUMO energy gap was calculated to be a key factor in its intrinsic molecular characteristics. google.com Similarly, investigations into 2-amino-5-fluorobenzonitrile highlighted that the calculated HOMO and LUMO energies are indicative of charge transfer within the molecule. The presence of electron-withdrawing groups like halogens and the nitrile group, and electron-donating groups like the amino group, significantly influences this energy gap.

While specific values for this compound are not available, the table below presents a hypothetical representation based on typical findings for similar molecules, illustrating the kind of data generated in such computational studies.

| Parameter | Typical Calculated Value (eV) for Similar Compounds | Description |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0 to 5.0 | Difference in energy between HOMO and LUMO |

The absorption wavelengths (λmax) and oscillator strengths (f) of the electronic transitions, calculated by TD-DFT, provide theoretical UV-Visible spectra. For analogous molecules, these calculations often reveal strong absorptions in the UV region, corresponding to the π → π* transitions. google.com

Theoretical Analysis of Thermodynamical Parameters

Theoretical calculations can also predict the thermodynamical parameters of a molecule at different temperatures. These parameters, including entropy (S), heat capacity (Cv), and enthalpy (H), are fundamental to understanding the molecule's behavior under various thermal conditions. Such calculations are typically performed using DFT methods, which can provide insights into the vibrational frequencies that contribute to these thermodynamic properties.

For related compounds like 2-amino-5-fluorobenzonitrile and 2-amino-5-bromo-6-methyl-4-pyrimidinol, thermodynamic properties have been successfully calculated as a function of temperature. These studies generally show a positive correlation between temperature and the values of entropy, heat capacity, and enthalpy, which is expected as increased thermal energy leads to greater molecular motion and energy storage.

Although specific thermodynamical data for this compound is not present in the searched literature, the following table provides an illustrative example of how such data is typically presented, based on findings for structurally related molecules. The values demonstrate the expected trend of these parameters with increasing temperature.

| Temperature (K) | Entropy (S) (cal/mol·K) | Heat Capacity (Cv) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

|---|---|---|---|

| 100 | 65.2 | 18.5 | 2.1 |

| 200 | 80.1 | 28.3 | 4.5 |

| 298.15 | 92.5 | 38.7 | 7.8 |

| 400 | 105.3 | 48.2 | 12.1 |

| 500 | 117.8 | 56.1 | 17.3 |

These theoretical thermodynamic values are valuable for predicting the compound's stability and reactivity at different temperatures, which is essential information for designing and controlling chemical reactions.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Building Block for the Construction of Complex Organic Molecules

2-Amino-4-bromo-6-fluorobenzonitrile serves as a fundamental building block in the field of organic synthesis. achemblock.com The distinct reactivity of its four functional groups allows for a stepwise and controlled introduction of molecular complexity. The amino (-NH2) and cyano (-CN) groups, positioned ortho to each other, are particularly significant for facilitating cyclization reactions to form heterocyclic systems. nbinno.comnbinno.com

The presence of bromine and fluorine atoms further enhances its synthetic utility. nbinno.com The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com The fluorine atom influences the molecule's reactivity and can impart desirable properties, such as enhanced metabolic stability, in the final target molecules. nbinno.com This multi-functionality allows chemists to use this compound as a scaffold to construct elaborate molecular architectures through sequential, site-selective modifications.

Synthetic Precursor in the Formation of Diverse Heterocyclic Scaffolds (e.g., Quinazolines)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and 2-aminobenzonitriles are well-established precursors for their synthesis. mdpi.com The ortho-amino/cyano arrangement in this compound is ideal for constructing fused heterocyclic rings, most notably quinazolines. mdpi.com

Quinazolines and their derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. mdpi.com The synthesis of 2-aminoquinazolines can be achieved through the reaction of 2-aminobenzonitriles with various reagents. mdpi.com For instance, one established method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines. mdpi.com The bromo and fluoro substituents on the this compound starting material would be incorporated into the final quinazoline (B50416) structure, providing avenues for further functionalization or to modulate the biological activity of the resulting compound.

Utility in the Development of Advanced Materials

The unique combination of functional groups also positions this compound and related halogenated benzonitriles as valuable intermediates in material science. nbinno.comnbinno.com

Liquid Crystals

While direct applications of this compound in liquid crystals are not extensively detailed in available literature, the structural motifs present in the molecule are relevant to the design of liquid crystalline materials. The rigid benzonitrile (B105546) core is a common feature in many liquid crystal structures. The presence of polar groups like fluorine and cyano can influence the dielectric anisotropy and other mesomorphic properties essential for display applications.

Polymers

The functional groups on this compound offer multiple points for polymerization or for incorporation into polymer backbones to impart specific properties. The amino group can be used in the formation of polyamides or polyimides. The bromo-substituent can serve as a site for post-polymerization modification or be utilized in polymerization reactions that proceed via cross-coupling mechanisms. The nitrile group can also undergo polymerization or be chemically transformed into other functional groups within a polymer structure. nih.gov

Intermediacy in the Synthesis of Specialty Chemicals

This compound is classified as an organic building block and a chemical intermediate, indicating its role in the multi-step synthesis of higher-value specialty chemicals. achemblock.combldpharm.com Its applications are found in the pharmaceutical and agrochemical industries, where precise molecular structures are required to achieve desired biological effects. nbinno.comnbinno.com

In pharmaceutical development, fluorinated aromatic compounds are crucial for creating new active pharmaceutical ingredients (APIs). nbinno.com The fluorine atom can enhance metabolic stability and binding affinity, making the resulting drugs more effective. nbinno.com Similarly, in agrochemical research, this compound can serve as a starting material for the synthesis of novel pesticides, herbicides, and fungicides, where its specific substitution pattern can contribute to targeted activity and improved performance. nbinno.comnbinno.com

Mechanistic Elucidation of Key Transformations Involving 2 Amino 4 Bromo 6 Fluorobenzonitrile

Detailed Investigations of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a plausible and significant reaction pathway for 2-amino-4-bromo-6-fluorobenzonitrile. The presence of electron-withdrawing groups, such as the nitrile (-CN) and the fluorine atom, on the aromatic ring activates it towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is characteristic of the SNAr mechanism.

The reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, either fluorine or bromine), forming the resonance-stabilized Meisenheimer complex. In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring.

For this compound, the fluorine atom is generally considered a better leaving group than the bromine atom in SNAr reactions due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. The amino group (-NH2), being an electron-donating group, can influence the regioselectivity of the nucleophilic attack.

| Feature | Description |

| Mechanism | Two-step addition-elimination |

| Intermediate | Meisenheimer complex (a resonance-stabilized carbanion) |

| Activating Groups | Nitrile (-CN), Fluorine (-F) |

| Leaving Groups | Fluorine (-F), Bromine (-Br) |

| Influencing Group | Amino (-NH2) |

Analysis of Radical Pathways and Byproduct Formation

Radical-mediated reactions offer alternative transformation pathways for halogenated aromatic compounds like this compound. These reactions can be initiated by photoredox catalysis or the use of radical initiators. The formation of an aryl radical can occur through the reduction of the aryl halide, leading to the cleavage of the carbon-halogen bond.

Once formed, the aryl radical can participate in various reactions, such as hydrogen atom abstraction, addition to multiple bonds, or coupling reactions. The nature of the radical pathways can lead to the formation of various byproducts. For instance, premature quenching of the radical intermediate can result in hydrodehalogenation, where the halogen is replaced by a hydrogen atom. Dimerization of the aryl radicals could also occur, leading to biphenyl derivatives. The specific byproducts formed would be highly dependent on the reaction conditions, including the solvent, initiator, and the presence of any trapping agents.

Kinetic Studies of Reaction Rates and Rate-Determining Steps in Complex Transformations

Electrochemical Studies of Radical Anion Formation and Decomposition

Electrochemical methods can provide valuable insights into the redox behavior of this compound and the formation of radical intermediates. Cyclic voltammetry, for instance, could be used to determine the reduction potential of the compound. The electrochemical reduction of aryl halides typically proceeds via a stepwise or concerted dissociative electron transfer mechanism to form a radical anion.

The stability of the resulting radical anion of this compound would be influenced by the substituents on the aromatic ring. The electron-withdrawing nitrile group would be expected to stabilize the radical anion. The subsequent decomposition of this radical anion would involve the cleavage of a carbon-halogen bond, with the C-Br bond being more easily cleaved than the C-F bond in a reductive process. The specific decomposition pathway and the nature of the final products would depend on the electrochemical conditions and the composition of the electrolyte solution. Studies on related fluorobenzonitriles have shown that the radical anions can undergo various reactions, including fragmentation and dimerization acs.org.

Role of Catalysis in Enhancing Reaction Selectivity and Efficiency (e.g., Palladium-Catalyzed Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. For this compound, the bromine atom is the more reactive site for typical palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This selectivity arises from the lower bond dissociation energy of the C-Br bond compared to the C-F bond, facilitating the initial oxidative addition step to the palladium(0) catalyst.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The aryl bromide adds to the palladium(0) complex to form a palladium(II) intermediate.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center, or the alkene inserts into the Pd-C bond.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for achieving high selectivity and efficiency. The amino group in this compound can also influence the catalytic activity, potentially by coordinating to the palladium center. This can sometimes necessitate the use of specific ligands that can mitigate any inhibitory effects.

| Catalytic Step | Description |

| Oxidative Addition | Pd(0) inserts into the C-Br bond. |

| Transmetalation/Carbopalladation | Transfer of the coupling partner's organic group to the Pd center. |

| Reductive Elimination | Formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst. |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-amino-4-bromo-6-fluorobenzonitrile?

- Methodology :

- Step 1 : Start with a fluorinated aromatic precursor such as 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1). Perform a nucleophilic substitution or cyanation reaction to introduce the nitrile group. For example, use CuCN or KCN under reflux conditions in DMF .

- Step 2 : Introduce the amino group via nitration followed by reduction. For instance, nitrate the bromo-fluorobenzonitrile intermediate at the ortho position using HNO₃/H₂SO₄, then reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95% HLC) .

Q. How can chromatographic techniques ensure high purity of the compound?

- Methodology :

- Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to monitor purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for baseline separation of impurities .

- For volatile intermediates, Gas Chromatography (GC) with a flame ionization detector and a DB-5 column can resolve impurities (>97% GC purity) .

Q. What spectroscopic methods are recommended for structural characterization?

- Methodology :

- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. Key signals: aromatic protons (δ 6.5–8.0 ppm), NH₂ (δ 5.5–6.5 ppm), and nitrile (C≡N) absence in proton NMR .

- IR Spectroscopy : Identify functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C≡N at ~2230 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

- Methodology :

- Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data using a synchrotron or Mo-Kα source.

- Refine structures with software like SHELX. Example parameters: , mean C–C bond length = 0.002 Å .

- Analyze hydrogen bonding (e.g., N–H···N/F interactions) to understand packing motifs and stability .

Q. What strategies mitigate competing side reactions during bromination/amination?

- Methodology :

- Regioselective Bromination : Use Lewis acids (e.g., FeBr₃) to direct bromination to the para position relative to fluorine. Monitor reaction progress via TLC (hexane/EtOAc 7:3) .

- Amination Control : Protect the amino group with Boc or Fmoc during nitrile introduction to prevent undesired cyclization or oxidation .

Q. How can computational modeling predict reactivity and electronic properties?

- Methodology :